N6-DL-Acetyllysine hydrochloride
CAS No.:
Cat. No.: VC3329592
Molecular Formula: C8H17ClN2O3
Molecular Weight: 224.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H17ClN2O3 |
---|---|
Molecular Weight | 224.68 g/mol |
IUPAC Name | 6-acetamido-2-aminohexanoic acid;hydrochloride |
Standard InChI | InChI=1S/C8H16N2O3.ClH/c1-6(11)10-5-3-2-4-7(9)8(12)13;/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13);1H |
Standard InChI Key | MQVATDGTAFJGJI-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NCCCCC(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structure
N6-DL-Acetyllysine hydrochloride is characterized by the molecular formula C8H17ClN2O3 . It represents the hydrochloride salt of N6-acetyllysine, where the "N6" designation indicates that the acetyl group is attached to the epsilon (ε) nitrogen atom of the lysine side chain, rather than the alpha (α) nitrogen involved in peptide bond formation. The "DL" prefix signifies that the compound exists as a racemic mixture containing both the D and L stereoisomers of the molecule.
Structural Features
The compound consists of a modified lysine structure with an acetyl group (-COCH3) attached to the terminal nitrogen of the lysine side chain. The base structure shares similarities with N6-acetyl-L-lysine, which has the molecular formula C8H16N2O3 before salt formation . The addition of hydrochloride creates a salt form with enhanced stability and solubility characteristics for laboratory applications.
Chemical Identifiers
Physical and Chemical Properties
N6-DL-Acetyllysine hydrochloride possesses distinctive physical and chemical properties that influence its behavior in chemical reactions and biological systems. By examining data from related compounds and accounting for the salt formation, we can characterize its key properties.
Physical Properties
The physical properties of N6-DL-Acetyllysine hydrochloride are influenced by both its amino acid backbone and the hydrochloride salt formation. While specific data for the hydrochloride salt is limited in the search results, the properties can be extrapolated from closely related compounds such as N6-acetyl-L-lysine. The following table summarizes the expected physical properties:
Chemical Properties
The chemical behavior of N6-DL-Acetyllysine hydrochloride is characterized by its functional groups, including the carboxyl group, primary amine, acetylated secondary amine, and the presence of the hydrochloride salt. These features contribute to its reactivity and interaction capabilities:
-
Acid-base properties: The compound contains multiple functional groups with acid-base activity, including the carboxylic acid group (acidic) and amino group (basic).
-
Reactivity: The acetylated epsilon-amino group has reduced nucleophilicity compared to a free amino group, affecting its reactivity in chemical reactions.
-
Stability: The hydrochloride salt form typically enhances stability for storage and handling compared to the free base form.
Biological Significance and Function
N6-DL-Acetyllysine hydrochloride and its related compounds have significant biological implications, particularly in understanding post-translational modifications and protein function.
Role in Protein Modification Studies
The acetylation of lysine residues is a critical post-translational modification that affects protein function, stability, and interactions. N6-DL-Acetyllysine hydrochloride serves as a valuable research tool for studying these modifications:
-
As a standard for analytical techniques detecting protein acetylation
-
For investigating the effects of lysine acetylation on protein structure and function
-
In developing methods to detect and quantify protein acetylation in biological samples
Metabolic Significance
Recent research has highlighted unexpected roles for N6-acetyl-L-lysine in cellular metabolism. The search results mention significant findings regarding the incorporation of N6-acetyl-L-lysine into proteins:
"Direct incorporation of deuterium-labelled acetyl-L-lysine into 13C6, 15N2-L-lysine-labelled proteome was observed in mammalian cells."
This suggests that N6-acetyl-L-lysine can be directly utilized in protein synthesis, rather than solely arising from post-translational modification. This discovery has implications for understanding how dietary sources of acetylated proteins might contribute to the cellular acetylome.
Enzymatic Interactions
The search results mention an enzyme called "N6-acetyl-L-lysine: 2-oxoglutarate aminotransferase" that catalyzes the second step of lysine catabolism in Candida maltosa . This suggests that N6-acetyl-L-lysine is involved in specific metabolic pathways, potentially contributing to energy metabolism or biosynthetic processes.
Research Applications and Analytical Methods
N6-DL-Acetyllysine hydrochloride has various applications in biochemical and biomedical research, particularly in studies focused on protein modification and metabolism.
Research Applications
The compound finds utility in several research contexts:
-
As a standard or reference compound in analytical methods for detecting protein acetylation
-
In studies investigating the enzymatic mechanisms of protein deacetylation
-
For examining the transport and metabolism of acetylated amino acids
-
In developing methods to incorporate acetylated lysine into proteins during synthesis
Analytical Detection Methods
Various analytical techniques can be employed to detect and quantify N6-DL-Acetyllysine hydrochloride in research settings:
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Immunochemical methods using antibodies specific for acetylated lysine residues
Recent Research Findings
Recent studies have revealed intriguing aspects of N6-acetyl-L-lysine biology that likely apply to the racemic mixture as well. The search results highlight that:
"N6-acetyl-L-lysine in nutrient environment can be rapidly transported into cells. Direct incorporation of deuterium-labelled acetyl-L-lysine into 13C6, 15N2-L-lysine-labelled proteome was observed in mammalian cells."
Additionally, research has confirmed "that acetylated dietary protein is a direct source of N6-acetyl-L-lysine that can widely and substantially contribute to the acetylome in organs of mice, including liver, brain, and lung."
These findings suggest a previously unrecognized pathway by which acetylated lysine from dietary sources can directly contribute to the cellular acetylome, with potential implications for understanding how diet influences epigenetic regulation and protein function.
Comparison with Related Compounds
Understanding the relationship between N6-DL-Acetyllysine hydrochloride and similar compounds helps contextualize its properties and applications.
Structural Analogues
Several related compounds appear in the search results, each with distinct structural features:
Comparative Properties
The different modifications in these related compounds significantly affect their chemical and biological properties:
-
N6-acetyl-L-lysine (free base form) has a melting point of approximately 250°C (decomposition) and is likely less water-soluble than the hydrochloride salt .
-
N(alpha)-acetyl-L-lysine methyl ester features acetylation at the alpha-amino group rather than the epsilon position, altering its reactivity profile and making it suitable for different applications in peptide synthesis .
-
N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride contains a bulky dinitrophenyl group, which significantly alters its spectroscopic properties and makes it useful for protein labeling and visualization applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume